
Benzoic acid, 4-(3-hydroxy-4-methoxybenzylidenamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a benzylideneamino group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate typically involves the condensation of 4-aminobenzoic acid with 3-hydroxy-4-methoxybenzaldehyde . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-dependent sodium channels on nerve membranes, thereby blocking signal propagation . This mechanism is similar to that of local anesthetics, which prevent the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Shares a similar structure but lacks the benzylideneamino group.
Methyl 4-hydroxybenzoate:
Methyl 4-amino-3-hydroxybenzoate: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
Methyl 4-[(3-hydroxy-4-methoxybenzylidene)amino]benzoate is unique due to its benzylideneamino group, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-15-8-3-11(9-14(15)18)10-17-13-6-4-12(5-7-13)16(19)21-2/h3-10,18H,1-2H3 |
InChI Key |
AGYPFELYSYMAOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


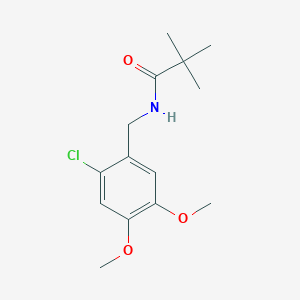
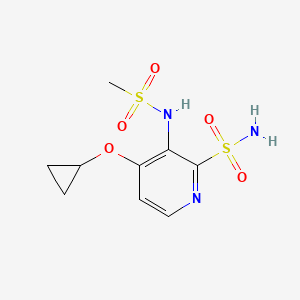
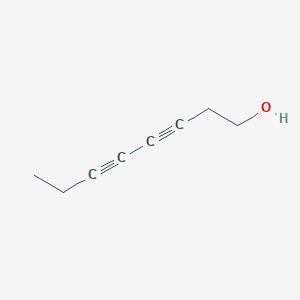
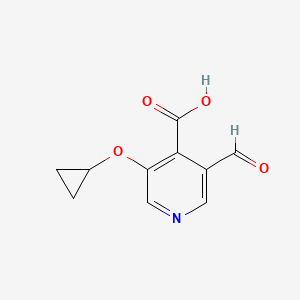
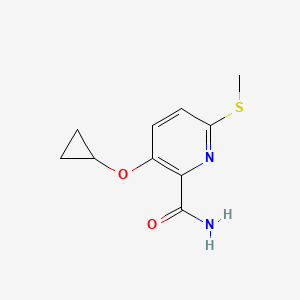
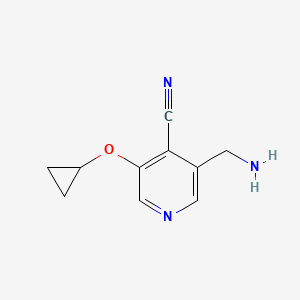
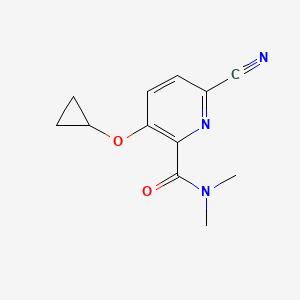
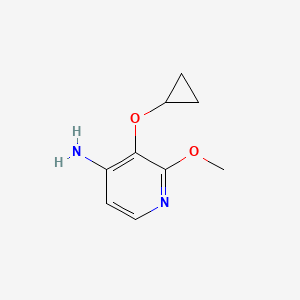
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)
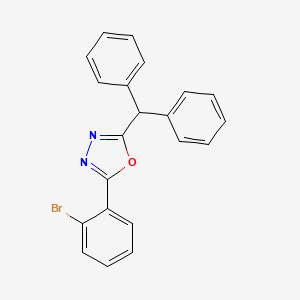
![(2E)-N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14806843.png)
![(9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B14806851.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)-](/img/structure/B14806852.png)

